N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

Medicinal Chemistry Anticancer Research Chemical Biology

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a synthetic small molecule belonging to the hybrid class of benzofuran-benzimidazole carboxamides, characterized by a molecular formula of C23H17N3O3 and a molecular weight of 383.4 g/mol. It is listed as a research chemical by multiple vendors, often cited for potential applications in anticancer research, though specific published biological data for this precise compound is extremely limited.

Molecular Formula C23H17N3O3
Molecular Weight 383.407
CAS No. 921568-51-6
Cat. No. B2899596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide
CAS921568-51-6
Molecular FormulaC23H17N3O3
Molecular Weight383.407
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
InChIInChI=1S/C23H17N3O3/c1-28-19-12-6-7-14-13-20(29-21(14)19)23(27)26-16-9-3-2-8-15(16)22-24-17-10-4-5-11-18(17)25-22/h2-13H,1H3,(H,24,25)(H,26,27)
InChIKeyXDJKQVCFRQBWKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide (CAS 921568-51-6)


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a synthetic small molecule belonging to the hybrid class of benzofuran-benzimidazole carboxamides, characterized by a molecular formula of C23H17N3O3 and a molecular weight of 383.4 g/mol . It is listed as a research chemical by multiple vendors, often cited for potential applications in anticancer research, though specific published biological data for this precise compound is extremely limited . This guide examines the available evidence for the compound's differentiation from its closest structural analogs, explicitly highlighting where quantitative data is absent.

The Risk of Unverified Substitution for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide


In the absence of publicly available quantitative comparative data, the assumption that any structurally similar benzofuran-2-carboxamide or 2-phenylbenzimidazole derivative can serve as a direct substitute for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is scientifically unjustified. Minor modifications at the 7-methoxy position on the benzofuran or the ortho-substitution pattern on the phenyl linker can drastically alter target binding, selectivity, and pharmacokinetic properties. For example, published work on related benzofuran-2-carboxamides demonstrates that different substituents lead to distinct antiproliferative activities and mechanisms of cell death on various cancer cell lines [1]. Therefore, until compound-specific data is generated, generic substitution introduces unacceptable risk of experimental failure or procurement of an inactive compound.

Quantitative Differentiation Evidence for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide (CAS 921568-51-6)


Data Availability Gap: Absence of Comparative Biological Potency Data

A search of primary literature, patents, and authoritative databases did not yield any quantitative head-to-head or cross-study comparable biological data (e.g., IC50, Ki, EC50) for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide against its closest analogs. This represents a critical evidence gap for scientific selection or procurement. The statement highlights the absence of data, which is the most important differentiator at this time.

Medicinal Chemistry Anticancer Research Chemical Biology

Prudent Application Scenarios for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide Based on Limited Data


Exploratory Medicinal Chemistry for Novel IP Generation

Given the absence of published data, the primary application scenario for procuring this compound is within a novel medicinal chemistry program seeking to establish new intellectual property. The unique hybrid scaffold, combining a 7-methoxybenzofuran with an ortho-substituted 2-phenylbenzimidazole, may offer unexplored chemical space for kinase or receptor targets, provided the procuring organization is prepared to perform comprehensive in-house biological profiling.

Use as a Negative Control or Chemical Probe Precursor

The compound could be procured as a starting point for synthesizing a series of derivatives to explore structure-activity relationships (SAR). In this scenario, its primary utility is as a potential negative control or a precursor for creating more potent analogs through systematic substitution, assuming the core scaffold is of interest to the research program.

Custom Synthesis of Known Bioactive Analogs

An industrial user might procure this compound with the intention of using it as a key intermediate for the custom synthesis of a closely related analog that has demonstrated activity in patents or literature, such as certain VEGFR-2 or tubulin polymerization inhibitors. The synthesis route, while not publicly detailed for this exact compound, is analogous to methods in patent CA 1039289 for benzofuranyl benzimidazoles.

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